molecular formula C14H7ClO4 B14439974 4-Chloro-1,2-dihydroxyanthracene-9,10-dione CAS No. 76364-83-5

4-Chloro-1,2-dihydroxyanthracene-9,10-dione

Cat. No.: B14439974
CAS No.: 76364-83-5
M. Wt: 274.65 g/mol
InChI Key: YCVDARBSKYUXAH-UHFFFAOYSA-N
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Description

4-Chloro-1,2-dihydroxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,2-dihydroxyanthracene-9,10-dione typically involves the chlorination of 1,2-dihydroxyanthracene-9,10-dione. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination and degradation of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,2-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinones, each with distinct properties and applications .

Scientific Research Applications

4-Chloro-1,2-dihydroxyanthracene-9,10-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: It is used in the production of dyes and pigments, particularly in the textile industry.

Mechanism of Action

The mechanism of action of 4-Chloro-1,2-dihydroxyanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS) that cause oxidative damage to cellular structures. These actions make it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1,2-dihydroxyanthracene-9,10-dione is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for the synthesis of a broader range of derivatives. This makes it more versatile in applications compared to its non-chlorinated counterparts .

Properties

76364-83-5

Molecular Formula

C14H7ClO4

Molecular Weight

274.65 g/mol

IUPAC Name

4-chloro-1,2-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H7ClO4/c15-8-5-9(16)14(19)11-10(8)12(17)6-3-1-2-4-7(6)13(11)18/h1-5,16,19H

InChI Key

YCVDARBSKYUXAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)O)O)Cl

Origin of Product

United States

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